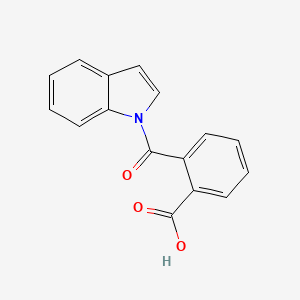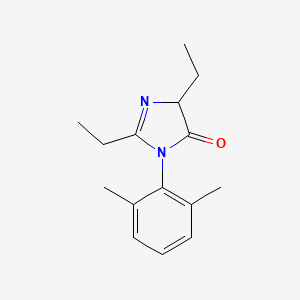
3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,6-dimethylphenyl group and two ethyl groups attached to the imidazole ring
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2,6-dimethylaniline with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the imidazole ring.
Final Product: The final product, 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one, is obtained after purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. It may also interact with receptors on cell membranes, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-2,4-diethyl-1H-imidazol-5(4H)-one: This compound has a phenyl group instead of a 2,6-dimethylphenyl group, which may affect its chemical reactivity and biological activity.
1-(2,6-Dimethylphenyl)-2-methyl-1H-imidazol-5(4H)-one: This compound has a methyl group instead of an ethyl group at the 2-position, which may influence its physical and chemical properties.
1-(2,6-Dimethylphenyl)-2,4-dimethyl-1H-imidazol-5(4H)-one: This compound has methyl groups instead of ethyl groups at both the 2- and 4-positions, which may alter its overall behavior in chemical reactions and biological systems.
The uniqueness of 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
64226-25-1 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2,4-diethyl-4H-imidazol-5-one |
InChI |
InChI=1S/C15H20N2O/c1-5-12-15(18)17(13(6-2)16-12)14-10(3)8-7-9-11(14)4/h7-9,12H,5-6H2,1-4H3 |
InChI Key |
ZVKKXYIEOJBNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=N1)CC)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


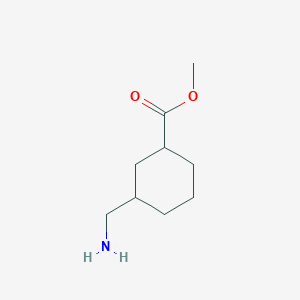
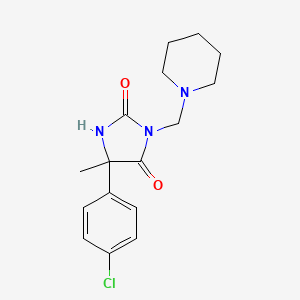
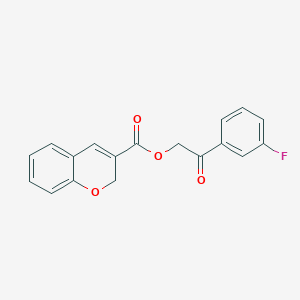
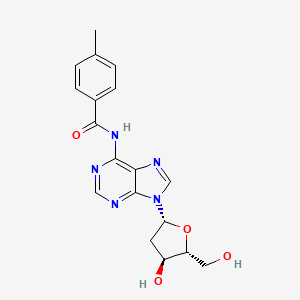
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)
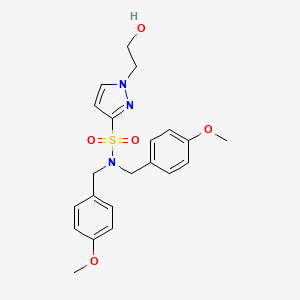
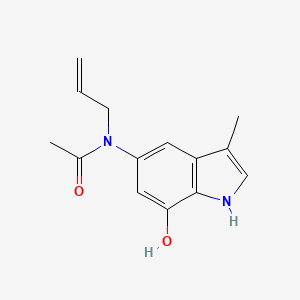
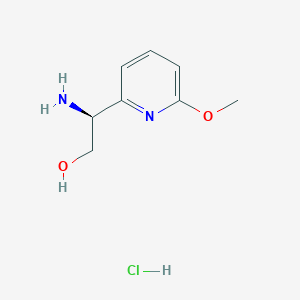
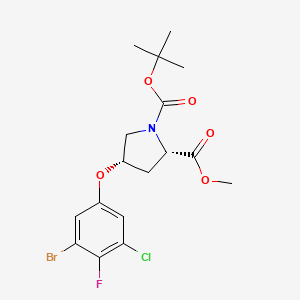
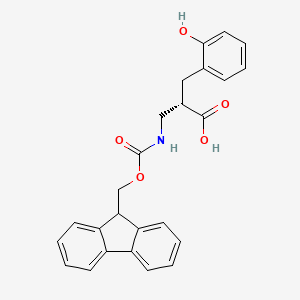
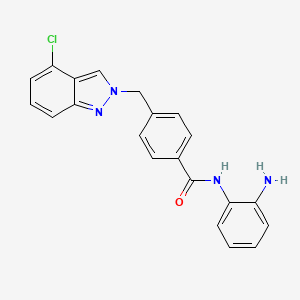
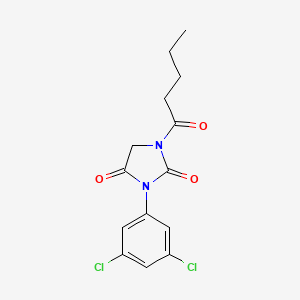
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
